3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
3-amino-1-tert-butylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-8(2,3)12-5-6(4-9)7(10)11-12/h5H,1-3H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFQATVGGFKFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile typically involves the reaction of tert-butyl hydrazine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted pyrazole derivatives.
Scientific Research Applications
Pharmaceutical Development
Medicinal Chemistry
The compound is recognized for its potential as a bioactive molecule in drug development. Its derivatives have been explored for various therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities. The structural features of 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile allow it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of this compound were screened against Gram-positive and Gram-negative bacterial strains, showing promising results comparable to standard antibiotics like ampicillin .
Synthesis of Novel Compounds
Versatile Intermediate
This compound serves as an essential intermediate in the synthesis of various pyrazole derivatives. For example, it has been utilized in the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides through a one-pot reaction process that enhances efficiency and yield.
Synthesis Methodology
The synthesis typically involves the reaction of hydrazines with 1,3-diketones under specific conditions to yield the desired pyrazole derivatives. The resulting compounds are characterized using techniques such as LCMS and NMR spectroscopy to confirm their structures .
Chemical Reactivity and Transformations
Reactivity Profile
The presence of both amino and carbonitrile groups in this compound facilitates various chemical transformations. These transformations include nucleophilic substitutions and cycloadditions, making it a valuable building block in organic synthesis.
Binding Affinity Studies
Biological Target Interaction
Studies have focused on the binding affinity of this compound to various biological targets, which is crucial for understanding its mechanism of action in medicinal applications. The compound's structural similarities with other bioactive molecules enhance its potential for drug design.
Comparison with Related Compounds
To highlight the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Similarity Index |
|---|---|
| 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | 0.84 |
| 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 0.74 |
| 5-amino-1-(phenyl)-1H-pyrazole-4-carbonitrile | 0.78 |
| 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole | 0.76 |
| 1-(tert-butyl)-1H-pyrazole-4-carbonitrile | 0.84 |
This table illustrates how variations in substituents can influence the biological activity and chemical reactivity of pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Key Data Tables
Table 1: Physical Properties of Selected Pyrazole-4-carbonitriles
Research Findings and Trends
- Synthetic Utility: The tert-butyl group in the target compound enhances steric protection during multicomponent reactions, improving yields of 5-amino-3-arylpyrazole-4-carboxamides compared to methyl or benzyl analogs .
- Crystallography: Planarity of the pyrazole ring (r.m.s. deviation ~0.03 Å) is maintained across derivatives, but hydrogen-bonding patterns vary with substituents (e.g., amino vs. azido groups) .
- Biological Relevance: Amino-cyano pyrazoles are prioritized in drug discovery for their balance of reactivity and stability, whereas azido/triazole derivatives are leveraged for targeted therapies .
Biological Activity
3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound recognized for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 164.21 g/mol. The compound features an amino group and a carbonitrile functional group, contributing to its reactivity and potential biological activity. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.
Synthesis
The compound can be synthesized through various methods, including a one-pot two-step process involving 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde. The reaction proceeds via reductive amination, forming N-(5-pyrazolyl)imine as a key intermediate. Characterization of the synthesized compound is typically performed using techniques such as FTIR, NMR, and elemental analysis.
Biological Activity
Research indicates that compounds in the pyrazole family, including this compound, exhibit diverse biological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation. For instance, some pyrazolo[3,4-b]quinoline derivatives demonstrated significant activity against leukemia cells under hypoxic conditions .
- Antimicrobial Properties : The compound has been tested for antibacterial and antifungal activities. Its structural components contribute to its effectiveness against various pathogens.
- Enzyme Inhibition : The compound's interaction with specific enzymes has been explored. For example, it may act as an inhibitor for certain deubiquitinases (DUBs), which are crucial in regulating protein degradation pathways in cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
- Anticancer Screening : A study evaluated the activity of pyrazolo[3,4-b]quinolines against multiple cancer cell lines, revealing promising results for compounds structurally related to this compound .
- Inhibition Assays : Research on selective DUB inhibitors highlighted compounds that shared structural similarities with this compound, confirming their potential as multi-targeted inhibitors in cellular processes .
Comparative Analysis
The following table summarizes the similarity index of this compound with other related compounds:
| Compound Name | Similarity Index |
|---|---|
| 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | 0.84 |
| 5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile | 0.74 |
| 5-amino-1-(phenyl)-1H-pyrazole-4-carbonitrile | 0.78 |
| 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole | 0.76 |
| 1-(tert-butyl)-1H-pyrazole-4-carbonitrile | 0.84 |
This table indicates that while there are structurally similar compounds, the unique combination of functional groups in this compound contributes to its distinct biological properties.
Q & A
Q. What are the common synthetic routes for 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a click reaction using 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water solvent system, catalyzed by CuSO₄ and sodium ascorbate at 50°C for 16 hours, yields triazole-pyrazole hybrids with 66% efficiency . Key parameters include catalyst loading (0.2 equiv CuSO₄), temperature, and stoichiometric control of reactants (1.3 equiv alkyne). Purification via flash chromatography (cyclohexane/ethyl acetate gradient) ensures product isolation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
1H/13C NMR, IR, and HRMS are essential. For instance, the 1H NMR spectrum in DMSO-d6 shows distinct peaks: δ 14.28 (pyrazole NH), 9.21 (triazole CH), and aromatic protons at δ 7.40–8.02 . The IR spectrum confirms nitrile (2231 cm⁻¹) and amine (3285 cm⁻¹) functionalities. HRMS validates the molecular ion ([M]+ at m/z 236.0807) . Cross-referencing with computed spectra (e.g., PubChem data for analogous structures) ensures structural accuracy .
Q. How can researchers address solubility challenges during experimental workflows?
The compound’s low solubility in polar solvents necessitates mixed solvent systems (e.g., THF/water) or dimethyl sulfoxide (DMSO) for biological assays. Sonication or mild heating (≤50°C) can enhance dissolution. For chromatography, gradients of cyclohexane/ethyl acetate (0–100%) improve separation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in cycloaddition reactions involving this compound?
Regioselectivity in CuAAC is driven by steric and electronic factors. For example, the tert-butyl group at N1 directs triazole formation at C3 of the pyrazole ring, as evidenced by the exclusive isolation of 1,4-disubstituted triazoles in . Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies and frontier molecular orbitals .
Q. What methodological approaches resolve contradictions in reported synthetic yields (e.g., 66% vs. 85%)?
Yield discrepancies often arise from reaction scale, purity of starting materials, or workup protocols. Replicating conditions at smaller scales (e.g., 50 mg vs. 1 g) and optimizing parameters (e.g., reaction time: 16 vs. 72 hours ) can identify critical variables. Statistical tools like Design of Experiments (DoE) systematically evaluate factors like temperature, catalyst loading, and solvent ratios .
Q. How can hydrogen-bonding patterns be analyzed to predict crystal packing or supramolecular assembly?
Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs (e.g., R₂²(8) rings). For pyrazole derivatives, the amino and nitrile groups often form N–H⋯N≡C interactions, influencing crystal lattice stability. Single-crystal XRD paired with software like SHELXL or Mercury (CCDC) can model these interactions .
Q. What strategies are employed to evaluate this compound’s potential in drug discovery?
Structure-activity relationship (SAR) studies focus on the tert-butyl group’s role in enhancing lipophilicity and target binding. In vitro assays (e.g., kinase inhibition) paired with molecular docking (AutoDock, Schrödinger) assess interactions with biological targets . Metabolite stability is evaluated via HPLC-MS under physiological conditions .
Q. How can computational methods predict reactivity or stability under varying conditions?
Density functional theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example, the nitrile carbon’s high electrophilicity predicts susceptibility to nucleophilic attack. Accelerated stability studies (40°C/75% RH for 6 months) combined with QSPR models correlate degradation pathways with molecular descriptors .
Q. What alternative synthetic routes exist for derivatives with enhanced functionalization?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C5. Alternatively, nucleophilic substitution of the tert-butyl group with benzyl halides under basic conditions (K₂CO₃, DMF) diversifies the N1 substituent . Microwave-assisted synthesis reduces reaction times from hours to minutes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
